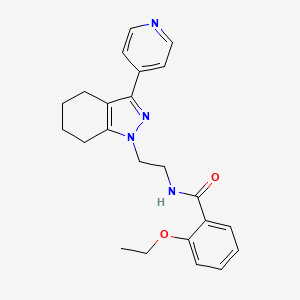
2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole class, which is known for its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 324.43 g/mol. The compound features multiple functional groups that contribute to its biological activity.
The mechanism of action for this compound involves interactions with various biological targets such as receptors and enzymes. Notably, indazole derivatives have been shown to inhibit specific kinases and modulate signaling pathways relevant to cancer progression and neurodegenerative diseases.
Antitumor Activity
Recent studies have highlighted the antitumor properties of indazole derivatives. For instance:
- Case Study : A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were evaluated for their efficacy against Polo-like kinase 4 (PLK4). Compound 81c demonstrated significant inhibition of HCT116 tumor growth in mouse models .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also under investigation. Indazoles have been associated with modulation of neuroinflammatory pathways and protection against neuronal cell death.
Research Findings
Several studies have reported on the synthesis and biological evaluation of similar indazole derivatives:
| Compound | Target | IC50 Value (nM) | Activity |
|---|---|---|---|
| Compound 81a | PLK4 | 9 | Inhibitor |
| Compound 82a | Pim Kinases | 0.4 (Pim-1) | Strong Inhibitor |
| Compound 83 | Multiple Myeloma | 0.64 μM | Antiproliferative |
These findings indicate a trend where modifications in the indazole structure can lead to enhanced potency against specific cancer targets .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies focus on absorption, distribution, metabolism, and excretion (ADME) characteristics alongside potential toxicity assessments.
特性
IUPAC Name |
2-ethoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-29-21-10-6-4-8-19(21)23(28)25-15-16-27-20-9-5-3-7-18(20)22(26-27)17-11-13-24-14-12-17/h4,6,8,10-14H,2-3,5,7,9,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGPPMPQLGNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














